molecular formula C19H30O2 B1668476 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal CAS No. 56189-68-5

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

Cat. No. B1668476
CAS RN: 56189-68-5
M. Wt: 290.4 g/mol
InChI Key: XGWATTXMMMANFJ-UHFFFAOYSA-N
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Description

The compound “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer . Another related compound, “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid” is also available .


Synthesis Analysis

For a similar compound, “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, the synthesis process was studied and improved. The yield of traditional methods which used sodium methylate as a catalyst was 75%~85%. When KOH was used as a catalyst, under the reaction condition of material ratio: n (2,6-di-tert-butyl-phenol): (methyl acrylate)=1:1.1, dropping temperature 110 ℃, dropping for 1.5h, reaction temperature 130 ℃ for 4h, after the crystallization in methanol, filtration and desiccation, the white products were obtained (the average yield of 95%) .


Molecular Structure Analysis

The molecular structure of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is given by the linear formula: [(CH3)3C]2C6H2(OH)CH2CH2CO2(CH2)17CH3 .


Chemical Reactions Analysis

The process conditions of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” were studied and the yield was improved .


Physical And Chemical Properties Analysis

The physical properties of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” include a melting point of 50-52 °C (lit.) . For “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, the melting point was found to be 63~65 ℃ .

Scientific Research Applications

1. Catalysis and Ligand Synthesis

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal is utilized in the synthesis of new diphosphite ligands, which show significant potential in rhodium-catalyzed hydroformylation. These ligands have been applied to create new chelate metal complexes with rhodium, palladium, and platinum, contributing to advancements in catalytic processes (Mikhel et al., 2011).

2. Antioxidant and Polymer Stabilization

Studies have shown the compound's relevance in the field of antioxidants, particularly in enhancing the thermooxidative stability of polypropylene. It effectively inhibits oxidation degradation in polymers, suggesting its utility in polymer stabilization and protection against environmental factors (Zhu et al., 2009).

3. Pharmaceutical Research

Research into 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal derivatives has highlighted their potential in pharmaceutical applications. This includes the synthesis of allosteric modulators of GABAB receptors, indicating possible therapeutic benefits in neurological or psychiatric disorders (Kerr et al., 2007).

4. Environmental Monitoring

The compound's metabolites have been identified as potential biomarkers for human exposure to specific synthetic phenolic antioxidants. This discovery is crucial in environmental monitoring and assessing human exposure to various synthetic compounds (Liu & Mabury, 2021).

5. Material Science and Chemistry

It has also found use in material science, particularly in understanding the thermodynamic properties of polymorphs. This application is essential for the development of new materials with specific thermal and chemical properties (Zhang et al., 2015).

6. Analytical Chemistry

Significantly, this compound is a subject of interest in analytical chemistry for developing standards and methods for substances analysis. This is particularly important for quality control in the production of medicinal antioxidant drugs (Shinko et al., 2022).

Safety And Hazards

The safety data sheet for “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWATTXMMMANFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017435
Record name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

CAS RN

56189-68-5
Record name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 25 grams (0.1 mole) of 2,6-di-tert.butyl-4-methoxymethylphenol and one gram (0.015 mole) of KOH in 100 milliliters of methanol was heated to 60° C. 9 grams (0.125 moles) of isobutyraldehyde was added to the solution during a period of 10 minutes and the reaction mixture was heated under reflux for 3 hours. After the mixture had cooled to room temperature it was poured into 125 milliliters of 1% acetic acid. The solid that precipitated was filtered off and allowed to dry. There was obtained 28.5 grams (98.2% of theory) of 2,2-dimethyl-3-(3,5-di-tert.butyl-4-hydroxyphenyl) propionaldehyde with a melting point of 72° to 74° C.
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25 g
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1 g
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100 mL
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9 g
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125 mL
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Synthesis routes and methods II

Procedure details

A process comprising reacting 2,6-di-tert.butyl-4-methoxymethylphenol or 2,6-di-tert.butyl-4-hydroxymethylphenol with isobutyraldehyde in the presence of potassium hydroxide as a catalyst to yield 3-(3,5-di-tert.butyl-4-hydroxyphenyl)-2,2-dimethylpropionaldehyde.
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Synthesis routes and methods III

Procedure details

125 g (1 mol) of 80% strength aqueous 2,2-dimethyl-3-hydroxypropanal (crude mixture from the synthesis, reduced to a water content of 20% by distillation), 185 g (0.9 mol) of 2,6-di-t-butylphenol, 12 g (0.11 mol) of 40% strength aqueous dimethylamine and 700 g of methanol are reacted in a stirred autoclave at 180° C. and under the autogenous pressure of 20-30 bar for 10 h. Workup of the reaction mixture by distillation yields 238 g (92%) of 3-(3,5-di-t-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal (boiling point 126°-127° C.; melting point 75°-77° C.).
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700 g
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Synthesis routes and methods IV

Procedure details

A three-neck, three-liter flask equipped with a mechanical stirrer, thermometer and an addition funnel was charged with 80 grams of sodium hydroxide and 80 milliliters of water under a nitrogen atmosphere. The mixture was stirred until dissolved and a mixture of 450 milliliters of benzene and 12.5 milliliters of 40 percent methanolic benzyl trimethyl ammonium hydroxide was added forming a benzene-water mixture. A mixture of 383 grams of 3,5-di-t-butyl-4-hydroxy benzyl chloride and 144 grams of isobutyraldehyde was prepared and placed in the addition funnel. The benzyl chloride/isobutyraldehyde mixture was added to the mixture of benzene and water while the flask contents were vigorously stirred at a temperature of 50° C. to 60° C. over a two-hour period. After addition was complete, the mixture was stirred for an additional one-half hour at room temperature. The mixture was hydrolyzed with dilute hydrochloric acid until the benzene layer turned clear yellow-orange color. The benzene layer was separated and the benzene evaporated to obtain 453 grams of 2,2-di-methyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propanal. The melting point of the product was between 72° C. and 74° C. after recrystallization from hexane.
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450 mL
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80 g
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80 mL
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383 g
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144 g
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benzyl chloride isobutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 2
Reactant of Route 2
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 3
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 4
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 5
Reactant of Route 5
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Reactant of Route 6
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

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